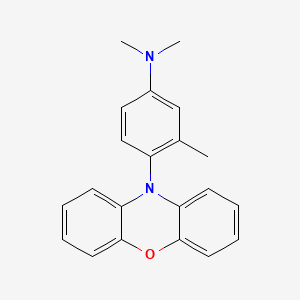
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid is an organic compound with a complex structure that includes a bromine atom, a hydroxy group, and a methylpropoxy group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid typically involves multiple steps, starting with the bromination of a benzoic acid derivative. The hydroxy and methylpropoxy groups are introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct functional groups are added in the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as Suzuki–Miyaura coupling are commonly employed in the synthesis of complex organic molecules, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivative compounds.
Applications De Recherche Scientifique
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-hydroxy-5-methylbenzoic acid: Similar structure but with a methyl group instead of a methylpropoxy group.
3-Bromo-2-methylbenzoic acid: Lacks the hydroxy and methylpropoxy groups, making it less complex.
5-Bromo-2-hydroxybenzoic acid: Similar but with different positioning of the hydroxy group
Uniqueness
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid is unique due to the presence of both the hydroxy and methylpropoxy groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C11H13BrO4 |
|---|---|
Poids moléculaire |
289.12 g/mol |
Nom IUPAC |
3-bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid |
InChI |
InChI=1S/C11H13BrO4/c1-11(2,15)6-16-9-4-7(10(13)14)3-8(12)5-9/h3-5,15H,6H2,1-2H3,(H,13,14) |
Clé InChI |
WSFXZXJMNGTRKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC1=CC(=CC(=C1)C(=O)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


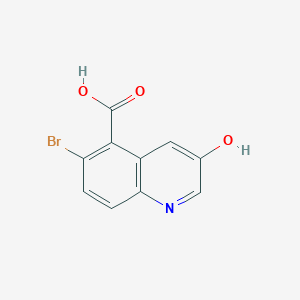
![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
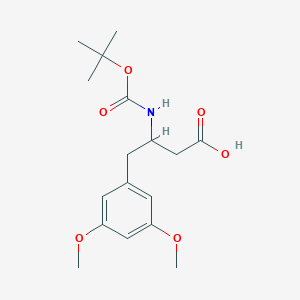
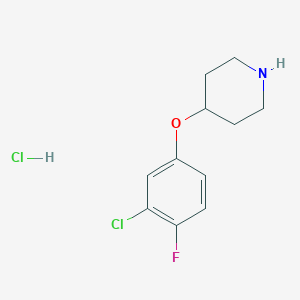

![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)
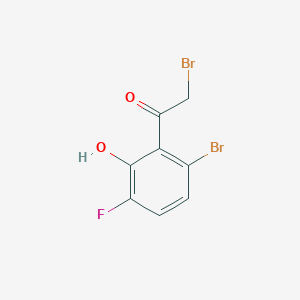
![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)
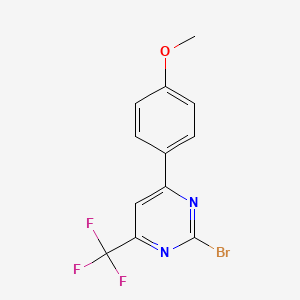

![Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13717627.png)
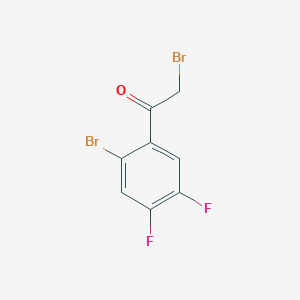
![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)
